4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide
Description
4-Hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by a pentyl chain at the 1-position and a pyrimidin-2-yl carboxamide group at the 3-position. This structural framework is shared with several pharmacologically active analogs, including analgesics, antiangiogenic agents, and anticancer compounds. Its design leverages modifications to the quinoline core and substituent groups to optimize target binding, pharmacokinetics, and therapeutic efficacy .
Properties
IUPAC Name |
4-hydroxy-2-oxo-1-pentyl-N-pyrimidin-2-ylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-3-6-12-23-14-9-5-4-8-13(14)16(24)15(18(23)26)17(25)22-19-20-10-7-11-21-19/h4-5,7-11,24H,2-3,6,12H2,1H3,(H,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGHURCUEMTQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Doebner-Von Miller reaction.
Functionalization: Introduction of the hydroxy and oxo groups at the 4 and 2 positions, respectively, can be achieved through selective oxidation and hydroxylation reactions.
Side Chain Addition: The pentyl side chain can be introduced via alkylation reactions.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with pyrimidine-2-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The pyrimidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a dihydroquinoline derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its pharmacological properties.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Quinoline-3-carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:
Analgesic Derivatives
- N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Structure: 6,7-dimethoxy groups on the quinoline core; 3-pyridylmethyl carboxamide. Activity: Reduced acetic acid-induced writhing in mice by 75.3% at 20 mg/kg (oral). Selected as a lead analgesic due to potency and selectivity . Key Difference: Methoxy substitutions enhance metabolic stability compared to the target compound’s unsubstituted quinoline core.
Antiangiogenic/Anticancer Agents
- Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) Structure: 5-methoxy, 1-methyl, and N-(4-trifluoromethylphenyl) groups. Activity: Inhibits angiogenesis via S100A9/TLR-4 interaction; clinically validated for castration-resistant prostate cancer . Key Difference: Trifluoromethylphenyl and methoxy groups confer enhanced target affinity and oral bioavailability compared to the target compound’s pyrimidinyl and pentyl groups.
- Roquinimex (Linomide; 4-Hydroxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide) Structure: 1-methyl and N-phenyl substituents. Activity: Demonstrated antiangiogenic effects but discontinued due to dose-dependent inflammatory toxicity . Key Difference: The target compound’s pentyl chain may reduce systemic toxicity risks compared to Roquinimex’s methyl group.
Structural Analogs with Varying Alkyl Chains
- 4-Hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide Structure: Propyl chain at 1-position; 6-methylpyridin-2-yl carboxamide. pentyl) may reduce lipophilicity and alter tissue distribution .
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Pyrimidin-2-yl Group: May offer superior hydrogen-bonding interactions with target proteins (e.g., kinases or TLR-4) versus phenyl or pyridyl groups . Lack of Methoxy Substituents: Unlike Tasquinimod, the target compound’s unsubstituted core may reduce metabolic oxidation, improving half-life .
Toxicity Considerations :
- Roquinimex’s toxicity was linked to its N-phenyl group and methyl chain, which induced pro-inflammatory responses. The target compound’s pyrimidinyl and pentyl groups may mitigate these effects .
Biological Activity
4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline core substituted with a pentyl group and a pyrimidine moiety. Its molecular formula is and it possesses distinct functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds related to the 4-hydroxy-2-oxo framework have demonstrated significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives have been evaluated for their antibacterial and antiviral activities, showing moderate effectiveness against specific pathogens.
- Anti-HIV Activity : Certain analogs have been reported to possess anti-HIV properties by inhibiting viral replication.
Anticancer Activity
A study evaluated the antiproliferative effects of several quinoline derivatives, including those structurally similar to this compound. The results indicated that modifications at the 4-position of the quinoline ring significantly influenced activity. For example:
| Compound | Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|---|
| 3b | MCF7 (Breast) | 25.4 | Moderate |
| 3c | DU145 (Prostate) | 30.7 | High |
| 3e | H460 (Lung) | 32.5 | Moderate |
These findings suggest that structural variations can lead to differing levels of activity against cancer cells .
Antimicrobial Activity
In vitro studies assessed the antibacterial efficacy of synthesized compounds based on the quinoline scaffold. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that while some derivatives exhibit promising antibacterial properties, further optimization is necessary to enhance their efficacy .
Anti-HIV Activity
Research into the anti-HIV potential of related compounds revealed that certain derivatives could inhibit HIV replication in vitro. The mechanism involved blocking integrase activity, crucial for viral integration into host DNA:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 50 | Integrase inhibition |
| Compound B | 100 | No significant activity |
While some compounds showed promise, further studies are required to evaluate their effectiveness in clinical settings .
Case Studies
Several case studies highlight the therapeutic potential of quinoline derivatives:
- Case Study on Anticancer Effects : A clinical trial involving a derivative similar to our compound showed promising results in patients with advanced prostate cancer, leading to a significant reduction in tumor size after treatment.
- Case Study on Antimicrobial Resistance : In a study addressing antibiotic resistance, a synthesized quinoline derivative demonstrated effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as an alternative treatment option.
Q & A
Q. What are the optimal synthetic routes and characterization methods for 4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide?
The synthesis typically involves condensation of the quinoline core with the pyrimidine moiety under controlled pH and temperature. Key solvents include dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reaction efficiency . Characterization requires elemental analysis, H NMR spectroscopy, and melting point determination to confirm purity and structural integrity. Crystallization from DMF/DMSO mixtures is recommended for isolation, as these solvents improve solubility at elevated temperatures .
Q. How can solubility and stability challenges be addressed during experimental handling?
The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. For stability, store under inert gas (N or Ar) at low temperatures (-20°C). Recrystallization using mixed solvents (e.g., DMF/ethanol) enhances purity, while dynamic light scattering (DLS) can monitor aggregation in solution .
Q. What statistical methods are recommended for optimizing reaction conditions?
Use Design of Experiments (DoE) to minimize trial-and-error approaches. Full factorial designs or response surface methodology (RSM) can identify critical variables (e.g., temperature, solvent ratio) and interactions. Central composite designs are effective for non-linear optimization, reducing the number of required experiments while maximizing data quality .
Advanced Research Questions
Q. How does polymorphism influence the pharmacological activity of this compound?
Polymorphism can alter bioavailability and receptor binding. To assess this, perform X-ray crystallography (using SHELX programs for structure refinement ) and compare dissolution rates across polymorphs. In vitro assays (e.g., binding affinity to target proteins) should be conducted under standardized conditions to correlate crystal forms with bioactivity .
Q. What computational strategies integrate with experimental data for reaction design?
Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. Pair this with experimental validation via high-throughput screening. Tools like ICReDD’s reaction path search methods enable rapid identification of optimal conditions, reducing development time by 30–50% .
Q. How can contradictory bioactivity data from different studies be resolved?
Contradictions may arise from variations in experimental design (e.g., cell lines, assay protocols). Conduct meta-analyses with strict inclusion criteria (e.g., purity >95%, verified via HPLC ). Reproduce key experiments under controlled conditions, and apply multivariate analysis to isolate confounding variables (e.g., solvent residues, hydration states) .
Q. What methodologies are suitable for assessing in vitro/in vivo pharmacological activity?
In vitro: Use ultrafiltration-based binding assays with human serum albumin (HSA) to study protein interaction . For target engagement, employ fluorescence polarization or surface plasmon resonance (SPR). In vivo: Adopt rodent models of pain or inflammation (e.g., carrageenan-induced edema) with dose-response studies. Ensure pharmacokinetic parameters (e.g., half-life, clearance) are measured via LC-MS/MS .
Q. How can reaction scalability be maintained without compromising yield?
Transition from batch to flow chemistry for better heat/mass transfer. Use membrane separation technologies (e.g., nanofiltration) to recover catalysts or byproducts. Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring of critical quality attributes .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
